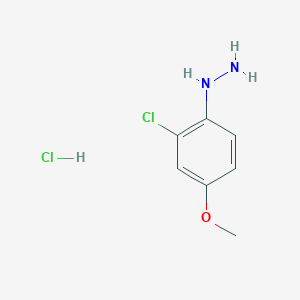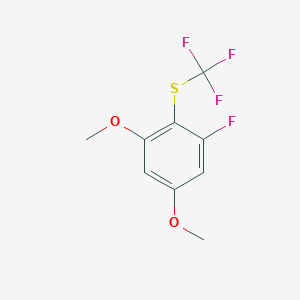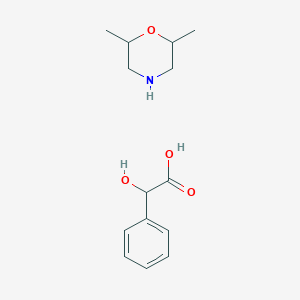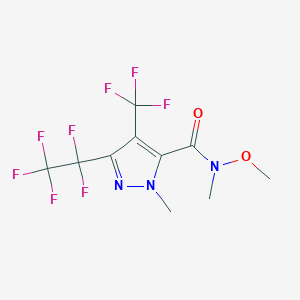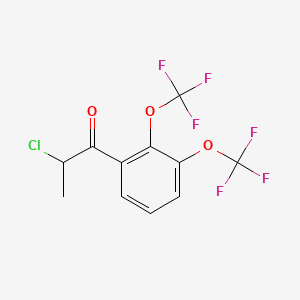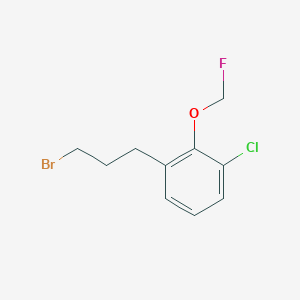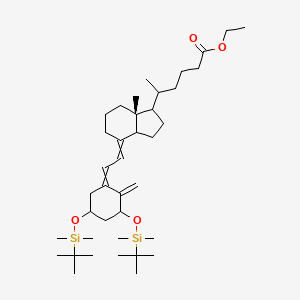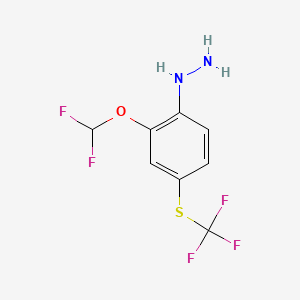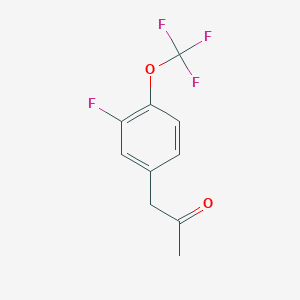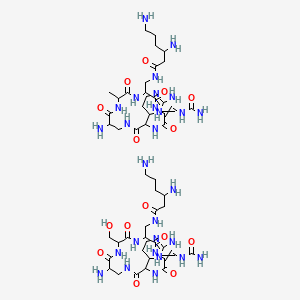
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1)H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3)H-bLys-(2)H-bLys-(4) is a complex peptide compound It is composed of multiple amino acids and derivatives, including diaminopropanoic acid, alanine, serine, and lysine, among others
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) involves multiple steps, each requiring specific conditions and reagents. The process typically starts with the protection of amino groups to prevent unwanted reactions. This is followed by the sequential addition of amino acids using coupling reagents such as carbodiimides. The ureido groups are introduced through the reaction of amino groups with isocyanates. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and yield of the product. This may include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may yield free thiol groups.
Scientific Research Applications
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: The compound can be used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopropanoic acid hydrochloride: A simpler amino acid derivative with similar functional groups.
DL-2,3-Diaminopropionic acid monohydrochloride: Another related compound with similar properties.
Uniqueness
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of interactions and applications that simpler compounds cannot achieve.
Properties
Molecular Formula |
C50H88N28O15 |
|---|---|
Molecular Weight |
1321.4 g/mol |
IUPAC Name |
3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46) |
InChI Key |
VCOPTHOUUNAYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)
